molecular formula C17H23NO3S B2383235 (3-(Cyclohexylsulfonyl)azetidin-1-yl)(o-tolyl)methanone CAS No. 1448069-44-0

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(o-tolyl)methanone

Cat. No.: B2383235
CAS No.: 1448069-44-0
M. Wt: 321.44
InChI Key: JZXATOSDZMIENB-UHFFFAOYSA-N
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Description

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(o-tolyl)methanone: is a chemical compound with the molecular formula C17H23NO3S It is characterized by the presence of a cyclohexylsulfonyl group attached to an azetidine ring, which is further connected to an o-tolyl group via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(o-tolyl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Cyclohexylsulfonyl Group: The cyclohexylsulfonyl group is introduced via sulfonylation reactions, often using reagents such as cyclohexylsulfonyl chloride in the presence of a base.

    Attachment of the o-Tolyl Group: The final step involves the coupling of the azetidine derivative with an o-tolyl group, typically through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(o-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or tolyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(o-tolyl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, thereby influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3-(Cyclohexylsulfonyl)azetidin-1-yl)(p-tolyl)methanone: Similar structure with a para-tolyl group instead of an ortho-tolyl group.

    (3-(Cyclohexylsulfonyl)azetidin-1-yl)(m-tolyl)methanone: Similar structure with a meta-tolyl group instead of an ortho-tolyl group.

    (3-(Cyclohexylsulfonyl)pyrrolidin-1-yl)(o-tolyl)methanone: Similar structure with a pyrrolidine ring instead of an azetidine ring.

Uniqueness

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(o-tolyl)methanone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-13-7-5-6-10-16(13)17(19)18-11-15(12-18)22(20,21)14-8-3-2-4-9-14/h5-7,10,14-15H,2-4,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXATOSDZMIENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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